molecular formula C22H37N5O3 B414305 7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

Cat. No.: B414305
M. Wt: 419.6g/mol
InChI Key: WNOYSUHSGUKNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: is a complex organic compound with the molecular formula C22H37N5O3 . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of DNA and RNA. The compound’s unique structure includes a dodecyl chain, a methyl group, and a morpholine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a dodecyl halide under basic conditions. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine derivative is replaced by morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

7-Dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: can be compared with other purine derivatives, such as:

  • 7-Hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
  • 7-Nonyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
  • 8-Bromo-7-but-2-yn-1-yl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of This compound lies in its specific combination of a dodecyl chain and a morpholine ring, which imparts distinct physical and chemical characteristics.

Properties

Molecular Formula

C22H37N5O3

Molecular Weight

419.6g/mol

IUPAC Name

7-dodecyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C22H37N5O3/c1-3-4-5-6-7-8-9-10-11-12-13-27-18-19(25(2)22(29)24-20(18)28)23-21(27)26-14-16-30-17-15-26/h3-17H2,1-2H3,(H,24,28,29)

InChI Key

WNOYSUHSGUKNGT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C

Origin of Product

United States

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